molecular formula C14H14ClNO5 B8483228 ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate

ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate

Cat. No.: B8483228
M. Wt: 311.72 g/mol
InChI Key: QQXLVQAJFXHCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The reactions are typically carried out under mild conditions to preserve the integrity of the benzofuran ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen substitution can yield various halogenated benzofuran derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit certain enzymes and disrupt cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H14ClNO5

Molecular Weight

311.72 g/mol

IUPAC Name

ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H14ClNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18)

InChI Key

QQXLVQAJFXHCAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-chloro-benzofuran-2-carboxylic acid ethyl ester (2.8 g, 11.7 mmol) in benzene (35 mL) was added ethyl chloroformate (1.3 mL, 14.0 mmol) followed by K2CO3 (4.5 g, 35.1 mmol). After heating at reflux for 14 h, the mixture was filtered, washing with benzene. The filtrate was concentrated to afford the desired product (100%), which was used in the next step without further purification. 1H NMR (CDCl3): 8.69 (s, 1H), 8.45 (s, 1H), 7.47-7.39 (m, 2H), 4.48 (q, J=7.1 Hz, 2H), 4.30 (q, J=7.1 Hz, 2H), 1.55 (t, J=7.1 Hz, 3H), 1.35 (t, J=7.1 Hz, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
100%

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